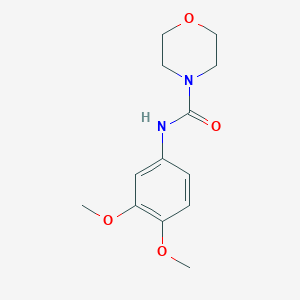

N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide

CAS No.: 500892-98-8

Cat. No.: VC4952353

Molecular Formula: C13H18N2O4

Molecular Weight: 266.297

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500892-98-8 |

|---|---|

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.297 |

| IUPAC Name | N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide |

| Standard InChI | InChI=1S/C13H18N2O4/c1-17-11-4-3-10(9-12(11)18-2)14-13(16)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |

| Standard InChI Key | HROOPCUVLMSUEF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)N2CCOCC2)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

N-(3,4-Dimethoxyphenyl)morpholine-4-carboxamide belongs to the class of aryl morpholine carboxamides. Its IUPAC name, N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide, reflects the substitution pattern on the phenyl ring and the carboxamide linkage to the morpholine heterocycle. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 500892-98-8 |

| Molecular Formula | |

| Molecular Weight | 266.297 g/mol |

| SMILES | COC1=C(C=C(C=C1)NC(=O)N2CCOCC2)OC |

| InChIKey | HROOPCUVLMSUEF-UHFFFAOYSA-N |

The compound’s structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and a 3,4-dimethoxyphenyl group, which introduces steric and electronic effects that may influence binding to biological targets.

Synthesis and Preparation

Challenges in Optimization

-

Steric Hindrance: The ortho-methoxy group on the phenyl ring may slow nucleophilic attack by the aniline.

-

Purification: Polar byproducts (e.g., urea derivatives from carbodiimide reagents) require chromatographic separation.

-

Yield: Unreported for this specific compound, but analogous reactions typically achieve 50–70% yields.

Physicochemical Properties

Solubility and Stability

| Property | Value/Description |

|---|---|

| Aqueous Solubility | Not experimentally determined |

| Thermal Stability | Likely stable below 200°C (decomposition of morpholine rings occurs at higher temperatures). |

| Photostability | Methoxy groups may confer resistance to UV-induced degradation. |

Crystallography and Solid-State Behavior

No single-crystal X-ray data are available. Powder diffraction patterns would aid in polymorph identification, critical for pharmaceutical formulation.

Future Research Directions

Priority Investigations

-

Synthetic Route Optimization: Screen coupling reagents (e.g., HATU vs. EDC) to improve yield.

-

In Vitro Screening: Prioritize kinase panels and GPCR binding assays.

-

ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

Structural Modifications

-

Methoxy Replacement: Substitute with halogens or methyl groups to modulate electronic effects.

-

Morpholine Isosteres: Replace morpholine with piperazine or thiomorpholine to alter solubility and target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume